2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone

Description

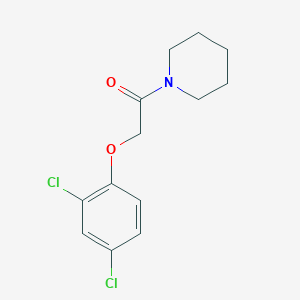

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone (CAS 39489-66-2, MFCD00592413) is a substituted ethanone derivative featuring a 2,4-dichlorophenoxy group and a piperidine moiety. This compound belongs to the aryloxyacetophenone class, known for applications in agrochemicals and pharmaceuticals due to their structural versatility . Its synthesis typically involves alkylation or condensation reactions, as seen in related compounds .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-10-4-5-12(11(15)8-10)18-9-13(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTXULBOCSSUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone typically involves the reaction of 2,4-dichlorophenol with piperidine in the presence of a suitable coupling agent. One common method is the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the phenol and piperidine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient mixing and temperature control systems. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Halogenated derivatives or compounds with different functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.

Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a common ethanone backbone with derivatives differing in substituents at the 1- and 2-positions. Key analogs include:

| Compound Name | Substituent at 1-position | Substituent at 2-position | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone | Piperidine | 2,4-Dichlorophenoxy | C₁₃H₁₄Cl₂N₂O₂ | 313.17 | 39489-66-2 |

| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 2,4-Dichlorophenyl | Imidazole | C₁₁H₈Cl₂N₂O | 255.10 | 46503-52-0 |

| 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone | Pyrazole | 2,4-Dichlorophenoxy | C₁₁H₈Cl₂N₂O₂ | 271.09 | - |

| Pyrifenox (O-methyloxime derivative) | 3-Pyridinyl | 2,4-Dichlorophenyl (oxime) | C₁₄H₁₂Cl₂N₂O | 295.16 | 88283-41-4 |

| 2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethanone | Piperazine | 2,4-Dichlorophenoxy | C₁₂H₁₄Cl₂N₂O₂ | 313.16 | 1803590-23-9 |

Key Observations :

- Piperidine vs.

- Phenoxy vs. Aryl Groups: The 2,4-dichlorophenoxy moiety confers lipophilicity, crucial for herbicidal activity, while aryl groups (e.g., 2,4-dichlorophenyl) enhance binding to fungal CYP51 enzymes .

- Functional Group Modifications: Oxime derivatives like Pyrifenox exhibit altered reactivity and biological selectivity due to the oxime group .

Physicochemical Properties

- Crystallography : The pyrazole analog (C₁₁H₈Cl₂N₂O₂) crystallizes in a triclinic system (space group P1, α = 87.51°, β = 83.77°, γ = 88.34°), with a unit cell volume of 580.53 ų . Comparable data for the piperidine derivative is lacking, but its bulkier substituent likely alters packing efficiency.

- Thermal Stability: Piperazine and piperidine derivatives show higher melting points (e.g., 192°C for resorcinol-derived analogs) due to hydrogen bonding , whereas imidazole derivatives (mp 99–101°C) exhibit lower thermal stability .

Antifungal and Enzyme Inhibition

- Imidazole and Triazole Analogs: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone demonstrates antifungal activity by inhibiting CYP51, a lanosterol 14α-demethylase critical in ergosterol synthesis .

Herbicidal Potential

- Phenoxyacetophenones: The 2,4-dichlorophenoxy group is a hallmark of herbicides like 2,4-D, suggesting the target compound may disrupt auxin signaling in plants .

Structure-Activity Relationships (SAR)

- Substituent Effects :

- Steric Considerations : Bulky groups (e.g., piperazine) reduce enzymatic metabolism, prolonging half-life .

Biological Activity

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone is a synthetic compound with notable biological activity, particularly in pharmacological and agrochemical applications. Its structure features a dichlorophenoxy group, which is known for its interactions with biological systems, and a piperidyl moiety that may influence its pharmacokinetic properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and toxicity profiles.

Chemical Structure

The molecular formula of this compound is C12H14Cl2N2O. The presence of both dichlorophenoxy and piperidyl groups suggests diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The dichlorophenoxy group may facilitate binding to specific cellular receptors or enzymes, modulating their activity.

- Pharmacokinetics : The piperidyl group is likely to influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antimicrobial Properties

Research indicates that derivatives of compounds containing piperidine structures exhibit significant antimicrobial activity. For instance, a series of piperidine derivatives were synthesized and tested for their antibacterial and antifungal properties using the serial dilution method. Some derivatives showed promising results against various microbial strains .

Toxicological Studies

The toxicity profile of this compound has been assessed in several studies. A case report highlighted severe poisoning due to related compounds (e.g., 2,4-Dichlorophenoxyacetic acid), which caused multi-organ involvement and significant mortality risk. The mechanisms of toxicity included mitochondrial injury and disruption of metabolic pathways .

Case Study: Herbicide Poisoning

A notable case involved a young female farmer who ingested 2,4-Dichlorophenoxyacetic acid, a related compound. She presented with loss of consciousness and was initially misdiagnosed with organophosphate poisoning. Despite treatment efforts, she succumbed to complications arising from the toxin . This underscores the potential risks associated with compounds in this chemical family.

Synthesis and Characterization

Various studies have focused on synthesizing derivatives of this compound. For example, modifications to the piperidine ring have been explored to enhance biological activity and reduce toxicity .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone, and what are their mechanistic considerations?

- Answer : A widely reported method involves Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with piperidine derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, chlorinated phenoxy derivatives can undergo nucleophilic substitution with piperidine under controlled conditions . Key parameters include solvent selection (e.g., dichloromethane or ethanol), reaction temperature (typically 50–80°C), and stoichiometric ratios to minimize side products like over-chlorinated byproducts . Mechanistically, the reaction proceeds via electrophilic aromatic substitution, with the Lewis acid activating the acyl chloride.

Q. How is this compound characterized using spectroscopic techniques, and what spectral markers are critical for validation?

- Answer :

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C ether stretch) are diagnostic. The absence of O-H stretches (3300–3500 cm⁻¹) confirms successful substitution .

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., 288.1 g/mol for C₁₃H₁₄Cl₂NO₂). Fragmentation patterns include loss of Cl (m/z 253) and piperidyl groups (m/z 170) .

- NMR : ¹H NMR shows a singlet for the piperidyl CH₂ groups (δ 2.5–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) split by J-coupling .

Q. What are the primary applications of this compound in pharmacological research?

- Answer : It serves as a precursor for antifungal agents (e.g., econazole derivatives) and kinase inhibitors. The dichlorophenoxy group enhances lipid solubility, improving blood-brain barrier penetration, while the piperidyl moiety modulates receptor binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?

- Answer : Yield discrepancies often arise from variations in:

- Catalyst activity : Fresh vs. recycled AlCl₃ (recycled catalysts may have reduced Lewis acidity) .

- Purification methods : Column chromatography (purity >98%) vs. recrystallization (purity ~90–95%) .

- Moisture control : Hydrolysis of the acyl chloride intermediate can reduce yields by 10–15% in humid conditions .

- Statistical optimization (e.g., DoE) is recommended to identify critical factors .

Q. What computational strategies are effective for predicting its metabolic pathways and toxicity?

- Answer :

- QSPR models : Predict ADMET properties using descriptors like logP (2.8–3.2) and topological polar surface area (~45 Ų) .

- Docking studies : The piperidyl group shows affinity for cytochrome P450 enzymes (e.g., CYP3A4), suggesting potential hepatic metabolism .

- MD simulations : Reveal stability in aqueous phases (solubility ~0.1 mg/mL) and aggregation tendencies in lipid membranes .

Q. How can analytical challenges in detecting trace impurities be addressed?

- Answer :

- HPLC-MS/MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid. Detect impurities like unreacted dichlorophenol (retention time ~4.2 min) .

- LOQ : 0.01% for chlorinated byproducts (e.g., 2,4-dichlorophenol) .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.